2,2-Dichloro-3,3,3-trifluoropropan-1-ol

Description

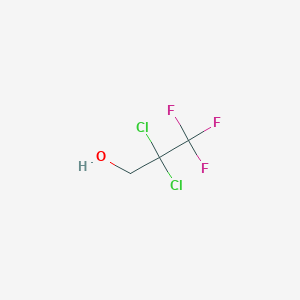

2,2-Dichloro-3,3,3-trifluoropropan-1-ol is a halogenated alcohol with the molecular formula C₃H₃Cl₂F₃O. It features two chlorine atoms at the second carbon and three fluorine atoms at the third carbon, creating a highly electronegative and reactive structure. This compound is synthesized via electroreductive intermolecular coupling of halofluoro compounds with aldehydes, as demonstrated in studies involving chlorotrimethylsilane . Its reactivity makes it a valuable intermediate in synthesizing diverse fluorinated derivatives, such as phosphonate esters and pharmaceuticals .

Properties

IUPAC Name |

2,2-dichloro-3,3,3-trifluoropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2F3O/c4-2(5,1-9)3(6,7)8/h9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQFIGUSKZJDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloro-3,3,3-trifluoropropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,2-dichloro-3,3,3-trifluoropropene with water under controlled conditions. This reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3,3,3-trifluoropropan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols or alkanes.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Produces acids or ketones.

Reduction: Produces alcohols or alkanes.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-3,3,3-trifluoropropan-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3,3,3-trifluoropropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological pathways, making it a compound of interest in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

The following sections compare the structural, physical, and functional properties of 2,2-Dichloro-3,3,3-trifluoropropan-1-ol with analogous trifluoropropanol derivatives.

Trifluoropropanol Derivatives with Chlorine Substituents

Key Observations :

- The position of chlorine substituents significantly impacts reactivity. The target compound’s dual C2 chlorines enhance electrophilicity, enabling nucleophilic substitutions (e.g., coupling with phenols or aldehydes) .

- Aromatic analogs like 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-ol are discontinued, possibly due to synthesis challenges or instability .

Aromatic Substituted Trifluoropropanols

Key Observations :

- Aromatic substitutions (e.g., phenyl or chlorophenyl groups) increase molecular weight and hydrophobicity, making these compounds suitable for applications requiring lipid solubility, such as drug delivery .

- Unlike the target compound, aromatic analogs lack chlorine substituents on the propane backbone, reducing their electrophilic reactivity .

Amino-Substituted Trifluoropropanols

Key Observations :

- Amino-substituted derivatives exhibit enhanced hydrogen-bonding capacity, improving solubility in polar solvents. Their hydrochloride salts are stable under refrigeration (2–8°C) .

- These compounds diverge from the target molecule’s reactivity profile, as their amino groups participate in peptide coupling or catalysis rather than electrophilic substitutions .

Methyl-Substituted Trifluoropropanols

Key Observations :

- The methyl group at C2 reduces steric hindrance compared to chlorine, lowering boiling points and increasing volatility .

- Lacking chlorine substituents, these compounds are less reactive toward nucleophiles but may serve as solvents or fluorinated lubricants .

Derivatives and Esters

Key Observations :

- Phosphonate esters derived from the target compound exhibit enhanced stability and are investigated for specialized applications, including organophosphate chemistry .

- Ester derivatives like methyl 2,2-dichloro-3,3,3-trifluoropropionate show predictable thermodynamic properties, enabling use in computational modeling .

Biological Activity

2,2-Dichloro-3,3,3-trifluoropropan-1-ol (CAS No. 20411-84-1) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its potential applications and implications in health and safety.

Chemical Structure and Properties

The compound features a trifluoropropanol structure with two chlorine atoms, which significantly influences its reactivity and biological interactions. Its molecular formula is .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily related to its interaction with cellular mechanisms. Below are key areas of focus regarding its biological effects:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The specific mechanisms involve disruption of bacterial cell membranes and interference with metabolic pathways.

2. Toxicological Effects

The compound's toxicity profile has been investigated in several studies. It has been reported to exhibit cytotoxic effects on mammalian cells at higher concentrations. The mechanism of toxicity appears to involve oxidative stress and apoptosis induction.

3. Potential as a Therapeutic Agent

Research is ongoing into the potential therapeutic applications of this compound. Its unique structure may allow it to act as a scaffold for developing new drugs targeting specific diseases, particularly those involving microbial infections.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Tokyo evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant antibacterial activity.

Case Study 2: Cytotoxicity Assessment

In vitro assays performed at Osaka University assessed the cytotoxicity of the compound on human liver cells (HepG2). The results indicated an IC50 value of approximately 25 µM, demonstrating substantial cytotoxic effects that warrant further investigation into the underlying mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Cell Membrane Disruption : The presence of chlorine and fluorine atoms enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers and disrupt membrane integrity.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage within cells.

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided:

| Compound Name | Structure Type | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Trifluorinated alcohol | Yes | ~25 µM |

| Trichloroacetic acid | Trichloroalkanoic acid | Yes | ~15 µM |

| Chlorhexidine | Biguanide derivative | Yes | ~10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.